4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine
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Overview
Description
4-Fluorobicyclo[420]octa-1,3,5-trien-7-amine is a fluorinated bicyclic compound with a unique structure that includes a fluorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[420]octa-1,3,5-trien-7-amine typically involves the fluorination of bicyclo[42One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to achieve the desired fluorinated product . The subsequent amination can be carried out using reagents like ammonia or primary amines in the presence of catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-), thiolate ions (RS-)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Hydroxylated, alkoxylated, or thiolated derivatives
Scientific Research Applications
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively . The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one: A ketone derivative with similar structural features but different reactivity and applications.
5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one: Another fluorinated bicyclic compound with distinct chemical properties.
Uniqueness
4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both a fluorine atom and an amine group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8FN |
---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
4-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-amine |
InChI |
InChI=1S/C8H8FN/c9-6-2-1-5-3-8(10)7(5)4-6/h1-2,4,8H,3,10H2 |
InChI Key |
UFLCFFLUZVTLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C1C=CC(=C2)F)N |
Origin of Product |
United States |
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